molecular formula C12H16O2 B8391177 2,6-Diethyl-3-methoxy-benzaldehyde

2,6-Diethyl-3-methoxy-benzaldehyde

Cat. No.: B8391177
M. Wt: 192.25 g/mol
InChI Key: LQGQNULQAHANND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diethyl-3-methoxy-benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde core substituted with two ethyl groups at the 2- and 6-positions and a methoxy group at the 3-position. This compound’s structure imparts unique physicochemical properties, such as increased steric hindrance due to the ethyl groups and enhanced electron-donating effects from the methoxy substituent.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2,6-diethyl-3-methoxybenzaldehyde

InChI

InChI=1S/C12H16O2/c1-4-9-6-7-12(14-3)10(5-2)11(9)8-13/h6-8H,4-5H2,1-3H3

InChI Key

LQGQNULQAHANND-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)OC)CC)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

  • This makes 3-hydroxybenzaldehyde more water-soluble but less stable under acidic conditions compared to 2,6-diethyl-3-methoxy-benzaldehyde .
  • Diethylaniline (CAS 579-66-8) :
    A benzene ring substituted with two ethyl groups and an amine group. Unlike 2,6-diethyl-3-methoxy-benzaldehyde, it lacks the aldehyde and methoxy functionalities, rendering it more basic and less reactive in nucleophilic addition reactions. Its applications focus on dye synthesis rather than aldehyde-mediated chemistry .

  • The absence of polar groups (methoxy, aldehyde) results in lower boiling points (~215°C for diethylbenzene vs. estimated >250°C for 2,6-diethyl-3-methoxy-benzaldehyde) and reduced solubility in polar solvents .

Physicochemical Properties

Property 2,6-Diethyl-3-methoxy-benzaldehyde (Estimated) 3-Hydroxybenzaldehyde Diethylaniline (CAS 579-66-8)
Molecular Weight ~206.28 g/mol 122.12 g/mol 149.23 g/mol
Boiling Point >250°C 245°C 229°C
Polarity Moderate (methoxy and aldehyde) High (hydroxyl) Low (nonpolar substituents)
Key Reactivity Aldehyde oxidation, electrophilic substitution Oxidation, H-bonding Amine alkylation

Reactivity and Functional Group Interactions

  • Methoxy Group : Enhances electron density on the aromatic ring, directing electrophilic substitution to the 4-position. This contrasts with 3-hydroxybenzaldehyde, where the hydroxyl group directs substitution to the 2- and 4-positions .
  • Ethyl Groups : Introduce steric hindrance, slowing reactions at the 2- and 6-positions. Similar effects are observed in diethylaniline, where ethyl groups reduce reactivity at ortho positions .
  • Aldehyde Functionality : Makes the compound prone to oxidation and nucleophilic addition, akin to other benzaldehydes but with modified kinetics due to substituents.

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